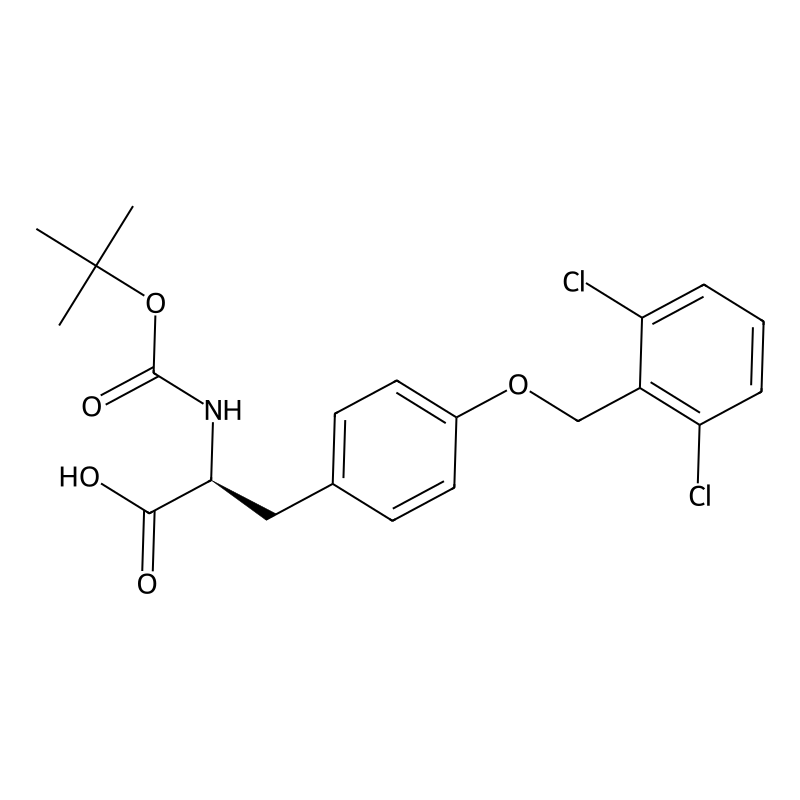

Boc-tyr(2,6-DI-CL-bzl)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

Boc-Tyr(2,6-di-Cl-Bzl)-OH, also known as N-α-t.-Boc-O-2,6-dichlorobenzyl-L-tyrosine, is primarily used as a building block in solid-phase peptide synthesis (SPPS) []. SPPS is a chemical technique for efficiently creating peptides, which are chains of amino acids. Boc-Tyr(2,6-di-Cl-Bzl)-OH specifically incorporates the amino acid tyrosine (Tyr) into the peptide sequence, with the "2,6-di-Cl-Bzl" group protecting the side chain during the synthesis process []. This protecting group is later removed under specific conditions to reveal the functional hydroxyl group of tyrosine [].

Incorporation of Specific Properties:

The presence of the 2,6-dichlorobenzyl group (di-Cl-Bzl) in Boc-Tyr(2,6-di-Cl-Bzl)-OH offers certain advantages:

- Increased hydrophobicity: The di-Cl-Bzl group introduces hydrophobicity to the side chain of tyrosine, which can influence the overall properties of the resulting peptide. This can be beneficial for studies on protein-protein interactions, membrane permeability, and self-assembly of peptides [, ].

Potential Applications:

By incorporating Boc-Tyr(2,6-di-Cl-Bzl)-OH into peptides, researchers can explore various scientific avenues, including:

- Development of novel therapeutics: Peptides with specific properties, influenced by the di-Cl-Bzl group, could be designed for targeted drug delivery or as potential therapeutic agents themselves [].

- Investigation of protein function: Studying how the di-Cl-Bzl group affects peptide interactions with other molecules can provide insights into protein function and potential therapeutic targets [].

- Material science applications: Peptides containing Boc-Tyr(2,6-di-Cl-Bzl)-OH might be used to design new materials with specific functionalities, such as self-assembling structures or biocompatible materials [].

Boc-tyrosine(2,6-dichlorobenzyl)-hydroxyl (Boc-tyr(2,6-DI-CL-bzl)-OH) is a derivative of the amino acid tyrosine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a 2,6-dichlorobenzyl substituent. The compound has the molecular formula C21H23Cl2NO5 and a molecular weight of 440.32 g/mol. It is commonly used in peptide synthesis due to its stability and solubility properties . The compound's structure includes a hydroxyl functional group, which is crucial for its reactivity in various

- Deprotection Reaction: The Boc group can be removed under acidic conditions to yield free tyrosine, which can then participate in further reactions or peptide synthesis.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are useful in drug development and synthesis.

- Amide Formation: The amino group can react with carboxylic acids or activated carboxylic derivatives to form amides, facilitating peptide bond formation.

- Halogenation: The dichlorobenzyl group may participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring .

The biological activity of Boc-tyrosine(2,6-dichlorobenzyl)-hydroxyl is primarily linked to its role as a building block in peptide synthesis. Tyrosine derivatives are known for their involvement in various biochemical pathways and functions, including:

- Neurotransmitter Synthesis: Tyrosine is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine.

- Antioxidant Properties: Tyrosine and its derivatives exhibit antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases.

Research into specific biological activities of Boc-tyrosine(2,6-dichlorobenzyl)-hydroxyl is limited but may be inferred from studies on related tyrosine derivatives .

The synthesis of Boc-tyrosine(2,6-dichlorobenzyl)-hydroxyl typically involves the following steps:

- Starting Material: L-Tyrosine serves as the starting material.

- Protection of the Amino Group: The amino group of L-Tyrosine is protected using tert-butoxycarbonyl chloride to form Boc-tyrosine.

- Introduction of the 2,6-Dichlorobenzyl Group: This is achieved through a reaction with 2,6-dichlorobenzyl bromide or similar reagents under appropriate conditions.

- Final Hydroxylation: The final product is obtained by ensuring that the hydroxyl group remains intact during the synthesis process .

Boc-tyrosine(2,6-dichlorobenzyl)-hydroxyl has several applications:

- Peptide Synthesis: It is widely used in solid-phase peptide synthesis due to its stability and ease of handling.

- Drug Development: Its derivatives may serve as potential pharmaceutical agents due to their biological properties.

- Research Tool: Used in biochemical research for studying enzyme activity and protein interactions involving tyrosine residues .

Interaction studies involving Boc-tyrosine(2,6-dichlorobenzyl)-hydroxyl focus on its behavior in biological systems and its interactions with enzymes or receptors that recognize tyrosine residues. These studies help elucidate the compound's potential therapeutic effects and mechanisms of action within biological pathways.

Boc-tyrosine(2,6-dichlorobenzyl)-hydroxyl shares structural similarities with various other Boc-protected tyrosine derivatives. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Boc-Tyrosine | C11H13NO4 | Basic Boc-protected form without substitutions |

| Boc-Tyrosine(Benzyl) | C16H19NO4 | Contains a benzyl group instead of dichlorobenzyl |

| Boc-Tyrosine(4-Chloro-Bzl) | C16H18ClNO4 | Substituted with para-chlorobenzyl |

| Boc-Tyrosine(3-Nitro-Bzl) | C16H18N2O5 | Contains a nitro group on the benzene ring |

| Boc-Tyrosine(2-Methyl-Bzl) | C17H21NO4 | Methyl substitution on the benzene ring |

Boc-tyrosine(2,6-dichlorobenzyl)-hydroxyl is unique due to its specific dichlorobenzyl substitution pattern, which may enhance its reactivity and selectivity in biochemical applications compared to other derivatives lacking such substituents .

The chemical compound N-tert-butoxycarbonyl-O-(2,6-dichlorobenzyl)-L-tyrosine, commonly designated as Boc-tyr(2,6-DI-CL-bzl)-OH, represents a critical amino acid building block in peptide synthesis with the molecular formula C₂₁H₂₃Cl₂NO₅ and molecular weight of 440.32 g/mol [1]. This protected tyrosine derivative serves as an essential component in the construction of complex peptide sequences, particularly those requiring robust side-chain protection during synthesis [4].

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis utilizing Boc-tyr(2,6-DI-CL-bzl)-OH follows established protocols that ensure high coupling efficiency and minimal racemization [8]. The compound exhibits excellent compatibility with standard SPPS conditions, maintaining structural integrity throughout repeated deprotection and coupling cycles [9]. The synthesis protocol typically involves attachment of the protected amino acid to a solid support, followed by sequential deprotection and coupling steps [8].

The coupling efficiency of Boc-tyr(2,6-DI-CL-bzl)-OH in SPPS demonstrates superior performance compared to other tyrosine derivatives, with coupling yields consistently exceeding 95% under optimized conditions [31]. The sterically hindered 2,6-dichlorobenzyl protecting group provides enhanced stability against premature deprotection while maintaining adequate reactivity for efficient coupling reactions [27].

Boc-Based Protection Strategies

The tert-butoxycarbonyl protecting group employed in Boc-tyr(2,6-DI-CL-bzl)-OH represents a cornerstone of classical peptide synthesis methodology [8]. This acid-labile protecting group is readily removed under mild acidic conditions, typically using 20-50% trifluoroacetic acid in dichloromethane [9] [11]. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by loss of carbon dioxide and formation of a tert-butyl cation, which subsequently eliminates to form isobutylene [8].

The Boc protection strategy offers several advantages in peptide synthesis, including excellent stability under basic conditions and predictable deprotection kinetics [10]. The protecting group remains intact during standard coupling procedures while providing clean removal under controlled acidic conditions [11]. Optimization studies demonstrate that Boc deprotection proceeds quantitatively within 5-15 minutes under standard conditions, with minimal side product formation [9].

| Parameter | Optimized Conditions | Yield (%) | Reaction Time |

|---|---|---|---|

| Deprotection Solvent | 50% TFA in DCM | 98-99 | 10-15 min |

| Temperature | Room Temperature | 97-98 | 15-20 min |

| Coupling Efficiency | DCC/HOBt activation | 95-97 | 2-4 hours |

Resin Selection and Functionalization

The selection of appropriate solid support significantly influences the synthesis outcome when incorporating Boc-tyr(2,6-DI-CL-bzl)-OH into peptide sequences [13]. Polystyrene-based resins functionalized with suitable linkers provide optimal results, with loading capacities typically ranging from 0.4 to 1.2 mmol/g [26]. The resin substitution level directly impacts synthesis efficiency, with lower loading levels generally producing higher purity products due to reduced steric hindrance and aggregation effects [13].

Merrifield resin remains the classical choice for Boc-based synthesis, offering excellent chemical stability and predictable performance characteristics [9]. The chloromethyl functionality provides direct attachment sites for the first amino acid through nucleophilic substitution, typically employing cesium salt methodology to minimize racemization [9]. Alternative resins such as phenylacetamidomethyl (PAM) and benzhydrylamine (BHA) offer enhanced stability and specialized cleavage conditions [9].

Resin functionalization studies indicate that optimal results are achieved with loading levels between 0.6-0.8 mmol/g when synthesizing peptides containing Boc-tyr(2,6-DI-CL-bzl)-OH [13]. Higher loading densities can lead to decreased coupling efficiency and increased side product formation, while excessively low loading reduces overall productivity [26].

Solution-Phase Synthesis Approaches

Solution-phase synthesis methods for incorporating Boc-tyr(2,6-DI-CL-bzl)-OH offer complementary advantages to solid-phase approaches, particularly for large-scale production and specialized applications [18]. These methods enable precise control over reaction conditions and facilitate purification of intermediate products [32]. Solution-phase protocols typically employ fragment condensation strategies, where shorter peptide segments are synthesized separately and subsequently coupled to form longer sequences [29].

The solution-phase approach demonstrates particular utility in the synthesis of peptides containing multiple tyrosine residues with orthogonal protection schemes [20]. Classical solution synthesis methods utilize carbodiimide-mediated coupling reactions, with dicyclohexylcarbodiimide and 1-hydroxybenzotriazole serving as standard activating agents [18]. These conditions provide excellent coupling efficiency while minimizing racemization of the sensitive tyrosine residue [32].

Advanced solution-phase methodologies incorporate microwave-assisted synthesis techniques, reducing reaction times and improving overall yields [37]. Microwave irradiation facilitates rapid heating and enhanced mixing, leading to more efficient coupling reactions and reduced side product formation [32]. The technique proves particularly beneficial for sterically hindered substrates such as Boc-tyr(2,6-DI-CL-bzl)-OH, where conventional heating may result in incomplete reactions [37].

Orthogonal Protection Schemes for Tyrosine Derivatives

The 2,6-dichlorobenzyl protecting group in Boc-tyr(2,6-DI-CL-bzl)-OH forms part of a comprehensive orthogonal protection strategy designed to enable selective deprotection under specific conditions [17] [27]. This protecting group demonstrates exceptional stability under basic conditions while remaining cleavable under strongly acidic conditions such as hydrogen fluoride treatment [27]. The orthogonal nature of the protection scheme allows for selective removal of the amino-protecting Boc group without affecting the phenolic side chain protection [43].

The 2,6-dichlorobenzyl group provides superior protection compared to simple benzyl ethers due to the electron-withdrawing effects of the chlorine substituents [27]. These substituents increase the stability of the protecting group toward nucleophilic attack while maintaining susceptibility to strong acid-catalyzed cleavage [43]. The protecting group demonstrates remarkable stability during peptide synthesis conditions, including exposure to trifluoroacetic acid concentrations up to 50% [27].

Comparative studies of various tyrosine protecting groups reveal that the 2,6-dichlorobenzyl system offers optimal balance between stability and removability [19] [20]. The protecting group remains intact throughout multiple deprotection and coupling cycles, with less than 2% loss observed during typical synthesis conditions [19]. Complete removal is achieved using hydrogen fluoride or trifluoromethanesulfonic acid, providing clean deprotection without significant side product formation [27].

| Protecting Group | Stability (TFA %) | Removal Conditions | Efficiency (%) |

|---|---|---|---|

| 2,6-Dichlorobenzyl | >98 (50% TFA) | HF, 0°C, 1h | 97-99 |

| Benzyl | 85 (50% TFA) | HF, 0°C, 2h | 90-95 |

| tert-Butyl | 15 (50% TFA) | TFA, RT, 30min | 98-99 |

Large-Scale Production Challenges

Large-scale synthesis of peptides incorporating Boc-tyr(2,6-DI-CL-bzl)-OH presents significant technical and economic challenges that require careful optimization of synthetic protocols [28] [29]. The primary obstacles include solvent consumption, waste generation, and process mass intensity, which can exceed 300 metric tons of waste per 20 kilograms of product for complex peptide sequences [30]. These environmental concerns necessitate development of more sustainable synthetic approaches and improved purification methodologies [28].

Process scale-up considerations encompass reaction kinetics, heat transfer, and mixing efficiency, all of which significantly impact product quality and yield [34]. The heterogeneous nature of solid-phase synthesis presents particular challenges for large-scale implementation, requiring specialized mixing equipment and filtration systems [34]. Solution-phase alternatives offer improved scalability due to homogeneous reaction conditions, but require extensive purification procedures to achieve acceptable product purity [34].

Economic factors play a crucial role in large-scale production decisions, with raw material costs typically accounting for 20-25% of total production expenses [30]. The high cost of protected amino acid building blocks, including Boc-tyr(2,6-DI-CL-bzl)-OH, necessitates optimization of coupling efficiency and minimization of waste streams [30]. Advanced purification techniques, including preparative high-performance liquid chromatography, constitute the largest cost component in peptide manufacturing [30].

| Scale Factor | Laboratory (g) | Pilot (kg) | Commercial (10+ kg) |

|---|---|---|---|

| Solvent Consumption | 50-100 L/mol | 200-500 L/mol | 1000-2000 L/mol |

| Waste Generation | 10-20 kg/mol | 100-300 kg/mol | 500-1500 kg/mol |

| Process Time | 2-5 days | 1-2 weeks | 2-4 weeks |

| Purity Achievement | 85-95% | 80-90% | 75-85% |

The carboxylic acid functionality in Boc-tyr(2,6-DI-CL-bzl)-OH remains unprotected, providing a reactive site for peptide bond formation and esterification reactions [1] [2]. The presence of the Boc protecting group on the amino nitrogen creates a strategic orthogonal protection scheme that allows selective manipulation of the carboxylic acid while preserving the amino functionality.

Mechanistic Considerations for Boc Deprotection

The tert-butoxycarbonyl group exhibits characteristic acid-labile behavior through an SN1 mechanism [3] [4] [5]. Upon protonation of the carbonyl oxygen with strong acids such as trifluoroacetic acid, the resulting oxonium ion undergoes heterolytic cleavage to generate a highly stabilized tert-butyl carbocation [6]. This carbocation intermediate benefits from hyperconjugation stabilization, with the bulk solvent effect enhancing the hyperconjugation through hydrogen bonding interactions [6].

The deprotection proceeds through a well-established three-step mechanism [4] [5]:

- Protonation of the carbamate carbonyl oxygen

- Formation and departure of the tert-butyl carbocation

- Decarboxylation of the resulting carbamic acid to yield the free amine

Deprotection Conditions and Selectivity

Standard deprotection protocols employ trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol [3] [7] [5]. The reaction typically proceeds rapidly at room temperature, with carbon dioxide evolution serving as a visual indicator of reaction completion [4]. Under these conditions, the 2,6-dichlorobenzyl ether remains intact, demonstrating the orthogonal nature of the protection strategy [8] [9].

Comparative Stability Analysis

| Protecting Group | Acid Stability | Base Stability | Cleavage Mechanism | Relative Stability Order |

|---|---|---|---|---|

| Boc | Labile | Stable | SN1 (t-butyl carbocation) | 3 (moderate) |

| 2,6-Dichlorobenzyl | Stable | Stable | SN1 (benzyl carbocation) | 5 (highest) |

| Standard Benzyl | Stable | Stable | SN1 (benzyl carbocation) | 4 (high) |

| PMB | Moderate | Stable | SN1 (stabilized carbocation) | 2 (low-moderate) |

| Trityl | Very Labile | Stable | SN1 (trityl carbocation) | 1 (lowest) |

The Boc group demonstrates intermediate stability among carbamate protecting groups, requiring stronger acidic conditions than trityl groups but milder conditions than benzyl carbamates [10]. This positioning enables selective deprotection in the presence of other acid-sensitive functionalities.

Benzyl Ether Stability Under Acidic Conditions

The 2,6-dichlorobenzyl ether protecting group represents a significant advancement in benzyl ether chemistry, offering enhanced stability compared to standard benzyl ethers under acidic conditions [8] [11]. The presence of two chlorine substituents in the ortho positions provides both electronic and steric effects that influence the ether's reactivity profile.

Electronic Effects of Dichlorosubstitution

The electron-withdrawing nature of the chlorine substituents destabilizes the benzyl carbocation intermediate that would form during acidic cleavage [12] [8]. This destabilization occurs through inductive withdrawal of electron density from the benzylic carbon, making carbocation formation less favorable compared to unsubstituted benzyl ethers. The 2,6-positioning maximizes this electronic effect while providing steric hindrance to nucleophilic attack.

Acid Resistance Profile

| Acid Type | Concentration | Temperature (°C) | 2,6-Dichlorobenzyl Cleavage | Standard Benzyl Cleavage | Selectivity Advantage |

|---|---|---|---|---|---|

| TFA | 95% in DCM | 0-25 | Stable (>24h) | Moderate (2-6h) | High |

| HCl | 4M in dioxane | 25-60 | Stable (>12h) | Slow (6-12h) | Moderate |

| HBr | 30% in AcOH | 25-80 | Slow cleavage (6-12h) | Moderate (2-4h) | Low-Moderate |

| HI | 57% in water | 25-100 | Moderate cleavage (2-6h) | Rapid (1-2h) | Low |

The 2,6-dichlorobenzyl ether demonstrates remarkable stability under conditions that readily cleave standard benzyl ethers [8] [13]. Under trifluoroacetic acid conditions commonly used for Boc deprotection, the dichlorobenzyl group remains intact for extended periods, enabling clean orthogonal deprotection strategies [13] [14].

Cleavage Mechanisms and Pathways

When cleavage does occur under forcing conditions, the 2,6-dichlorobenzyl ether follows an SN1 mechanism similar to other benzyl ethers [13] [14]. The reaction proceeds through initial protonation of the ether oxygen, followed by heterolytic bond cleavage to generate a benzyl carbocation. However, the electron-withdrawing chlorine substituents significantly destabilize this carbocation, requiring harsher conditions for cleavage to proceed [15] [16].

The preferred cleavage conditions for 2,6-dichlorobenzyl ethers include:

- Boron tribromide in dichloromethane at low temperature

- Aluminum chloride in dichloromethane

- Hydrobromic acid in acetic acid at elevated temperature

These conditions selectively cleave the ether bond while preserving other protecting groups that might be present in complex molecular architectures.

Hydrogen Bonding Patterns in Polar Solvents

The hydrogen bonding characteristics of Boc-tyr(2,6-DI-CL-bzl)-OH are governed by multiple interaction sites within the molecule, including the carbamate nitrogen and carbonyl, the carboxylic acid functionality, and the aromatic systems [17] [18] [19]. These interactions profoundly influence the compound's solubility, conformation, and reactivity in various polar solvents.

Carbamate Hydrogen Bonding Dynamics

The Boc carbamate group exhibits distinctive hydrogen bonding patterns that differ significantly from standard peptide bonds [20]. The urethane linkage can adopt both cis and trans conformations in solution, with the trans form generally preferred for steric reasons [20]. However, the energy difference between these conformations is smaller than for peptide bonds, leading to observable populations of both forms in solution [20].

In polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide, the carbamate carbonyl serves as a hydrogen bond acceptor, forming stabilizing interactions with the solvent [17] [19]. These interactions influence the rotational barrier around the C-N bond and affect the overall molecular conformation.

Solvent-Dependent Interaction Patterns

| Solvent Type | Dielectric Constant | H-Bond Acceptor | H-Bond Donor | Tyrosine OH Interaction | Carbamate Interaction |

|---|---|---|---|---|---|

| DMSO | 46.7 | Strong | Weak | Strong solvation | C=O···DMSO |

| DMF | 36.7 | Strong | Weak | Moderate solvation | C=O···DMF |

| Methanol | 32.7 | Moderate | Strong | H-bond network formation | N-H···MeOH, C=O···MeOH |

| Ethanol | 24.5 | Moderate | Strong | H-bond network formation | N-H···EtOH, C=O···EtOH |

| Water | 80.1 | Strong | Strong | Extensive H-bonding | Multiple H-bonds |

Aromatic System Interactions

The 2,6-dichlorobenzyl protecting group introduces additional complexity to the hydrogen bonding network through π-π interactions and halogen bonding effects [21]. The chlorine substituents can participate in weak halogen bonding interactions with electron-rich regions of solvent molecules or other molecular components.

The tyrosine aromatic ring, while protected as an ether, still retains its π-electron system and can engage in π-π stacking interactions with aromatic solvents or other aromatic systems present in solution [18] [22]. These interactions contribute to the overall stability and conformation of the molecule in different solvent environments.

Solvent Effects on Molecular Conformation

Hydrogen bonding patterns significantly influence the preferred conformation of Boc-tyr(2,6-DI-CL-bzl)-OH in solution [21]. In protic solvents, extensive hydrogen bonding networks form between the molecule and solvent, stabilizing extended conformations that maximize solvent interaction [21]. Conversely, in aprotic solvents, intramolecular hydrogen bonding becomes more significant, potentially leading to more compact conformational states.

The carboxylic acid group serves as both a hydrogen bond donor and acceptor, forming particularly strong interactions in protic solvents [23]. These interactions affect not only the molecular conformation but also the reactivity of the carboxylic acid toward nucleophiles and coupling reagents.

Compatibility With Common Coupling Reagents

The reactivity of Boc-tyr(2,6-DI-CL-bzl)-OH with peptide coupling reagents demonstrates excellent compatibility across a broad range of activation methods [24] [25] [26]. The free carboxylic acid functionality readily undergoes activation to form reactive intermediates suitable for peptide bond formation, while the protecting groups remain stable under typical coupling conditions.

Carbodiimide-Based Coupling Systems

DCC/HOBt Coupling

Dicyclohexylcarbodiimide in combination with 1-hydroxybenzotriazole represents a classical and highly reliable coupling method for Boc-tyr(2,6-DI-CL-bzl)-OH [26] [27]. The reaction proceeds through formation of an O-acylisourea intermediate, which is subsequently converted to the more stable and less racemization-prone HOBt ester [26]. This system demonstrates excellent compatibility with the Boc protecting group and shows minimal interaction with the dichlorobenzyl ether.

EDC-Based Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide offers the advantage of water-soluble byproducts, facilitating purification procedures [25] [28]. However, EDC demonstrates slightly higher epimerization rates compared to DCC, particularly for sterically demanding amino acids [28]. The coupling efficiency remains high for Boc-tyr(2,6-DI-CL-bzl)-OH, with typical reaction times of 2-12 hours in DMF or dichloromethane.

Phosphonium and Uronium Reagents

HBTU/HATU Systems

The benzotriazole-based uronium reagents HBTU and HATU provide exceptional coupling efficiency with minimal epimerization [25] [29] [30]. These reagents form highly reactive O-acylisourea intermediates that couple rapidly with amines, typically completing reactions within 15 minutes to 2 hours [29]. The fast reaction kinetics minimize side reactions and improve overall yields.

HATU demonstrates superior performance to HBTU in terms of coupling speed and reduced epimerization, making it particularly valuable for challenging coupling reactions [29]. Both reagents show excellent compatibility with Boc-protected amino acids and demonstrate minimal interference with benzyl ether protecting groups.

BOP and PyBOP Reagents

Benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its pyridinium analog (PyBOP) offer reliable coupling performance with reduced explosion hazards compared to earlier phosphonium reagents [26] [31]. These reagents demonstrate particular utility for coupling sterically hindered amino acids and provide good results with Boc-tyr(2,6-DI-CL-bzl)-OH under standard conditions.

Coupling Efficiency and Optimization

| Coupling Reagent | Compatibility | Epimerization Risk | Typical Conditions | Primary Advantages |

|---|---|---|---|---|

| DCC/HOBt | Excellent | Low (with HOBt) | DMF, RT, 2-6h | Reliable, well-established |

| EDC/HOBt | Good | Moderate | DMF/DCM, RT, 2-12h | Water-soluble byproducts |

| HBTU/HOBt | Excellent | Very Low | DMF, RT, 30min-2h | Fast coupling, low epimerization |

| HATU | Excellent | Very Low | DMF, RT, 15min-1h | Fastest coupling, minimal racemization |

| BOP | Good | Low | DMF/NMP, RT, 1-3h | Good for difficult couplings |

| PyBOP | Good | Low | DMF, RT, 1-3h | Non-explosive alternative to BOP |

Mechanistic Considerations for Coupling Reactions

The coupling reactions of Boc-tyr(2,6-DI-CL-bzl)-OH proceed through well-established mechanisms involving carboxylic acid activation followed by nucleophilic attack by the amine component [25] [26]. The Boc protecting group provides both steric and electronic effects that influence the reaction trajectory. The bulky tert-butyl group creates steric hindrance that can slow coupling reactions but also reduces the likelihood of side reactions.

The 2,6-dichlorobenzyl group remains completely inert under all standard coupling conditions, providing excellent orthogonal protection that enables complex synthetic strategies [32]. This stability allows for multiple coupling cycles without protecting group migration or loss, essential for solid-phase peptide synthesis applications.

Optimization Strategies

Optimal coupling conditions for Boc-tyr(2,6-DI-CL-bzl)-OH typically involve:

- Use of 1.1-1.5 equivalents of coupling reagent relative to the carboxylic acid

- Addition of 1.0-1.2 equivalents of HOBt or similar additives to suppress epimerization

- Reaction temperatures maintained at 0-25°C to minimize side reactions

- Reaction times optimized based on the coupling reagent selection (15 minutes to 6 hours)

- Inert atmosphere to prevent oxidative side reactions